B1579921 L-METHIONINE (2,3,3,4,4-D5; METHYL-D3)

L-METHIONINE (2,3,3,4,4-D5; METHYL-D3)

Cat. No.: B1579921
M. Wt: 157.26
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine (2,3,3,4,4-D5; Methyl-D3) is a deuterated and isotopically labeled derivative of the essential amino acid L-methionine. Its molecular formula is C₅H₆D₅NO₂S, with deuterium substitutions at positions 2,3,3,4,4 of the carbon chain and a fully deuterated methyl group (CD₃) attached to the sulfur atom . The compound has a molecular weight of 155.23 g/mol and is characterized by high isotopic purity: 98% D5 enrichment at the specified carbon positions and 99% D3 enrichment in the methyl group . Its non-deuterated counterpart (CAS 63-68-3) serves as a critical substrate in metabolic studies, protein synthesis, and enzyme kinetics, while the deuterated form is indispensable in advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and isotopic tracing in proteomics and metabolic flux analysis .

Properties

Molecular Weight

157.26

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Isotopic Labeling Patterns of Methionine Derivatives

Compound Name Isotopic Substitutions Purity (%) Key Applications Reference CAS/Product Code
L-Methionine (2,3,3,4,4-D5; Methyl-D3) 2,3,3,4,4-D5; CD₃ (methyl) 98; 99 NMR, MS, enzyme mechanism studies 2483824-33-3
DL-Methionine (3,3,4,4-D4) 3,3,4,4-D4 98 Metabolic labeling, tracer studies 93709-61-6
L-Methionine (Methyl-13C) 13C-labeled methyl group (CH₃→13CH₃) 99 Metabolic flux analysis CLM-206-PK
L-Methionine (D8; 15N) D8 (full deuteration); 15N-labeled amino group 98; 98 High-resolution MS, proteomics DNLM-7179-PK
L-Ethionine Ethyl group substitution (CH₂CH₃→CH₂CH₃) N/A Substrate analog for enzyme studies N/A

Key Structural Insights:

  • Deuteration vs. 13C Labeling: The D5/D3-labeled methionine provides superior signal resolution in NMR due to reduced proton background noise, whereas 13C-labeled variants are preferred for tracking carbon-specific metabolic pathways .
  • Functional Group Impact: L-Ethionine, a non-isotopic analog with an ethyl group replacing methionine’s methyl group, exhibits ~100-fold higher $ K_m $ values in methionine adenosyltransferase (MAT) assays compared to native methionine, highlighting the enzyme’s sensitivity to alkyl chain length .

Functional and Kinetic Comparisons

Table 2: Kinetic Parameters of Methionine Derivatives in Enzymatic Reactions

Substrate Enzyme $ K_m $ (μM) $ k_{cat} $ (s⁻¹) Temperature (°C) Reference
L-Methionine (native) Thermophilic MAT 3.2 0.45 65
L-Methionine (2,3,3,4,4-D5; Methyl-D3) E. coli Pol-C267A N/A N/A 30
L-Ethionine Thermophilic MAT 320 0.40 65

Key Findings:

  • Enzymatic Efficiency: The deuterated methionine retains functional equivalence to its non-deuterated form in protein expression systems, as demonstrated in E. coli Pol-C267A variant studies where deuterated methionine supported stable isotope labeling without impairing protein yield .
  • Substrate Specificity : L-Ethionine’s reduced catalytic proficiency ($ k{cat}/Km $) compared to methionine underscores the importance of the methyl group in MAT binding and catalysis .

Analytical and Reactivity Comparisons

Table 3: Reactivity with Formaldehyde in Aqueous Solutions

Compound Product (+12 amu) Formation Rate (% in 2 h) Notes Reference
L-Methionine (native) 0.33% Slow reaction due to steric hindrance
L-Cysteine 95% Rapid thiol-mediated addition
Glycine Amide 0.68% Higher nucleophilicity
L-Methionine (2,3,3,4,4-D5; Methyl-D3) Not tested Expected similar kinetics to native N/A

Key Insights:

  • Steric and Electronic Effects : The slow reaction of methionine with formaldehyde (vs. cysteine) is attributed to the bulky side chain and lower nucleophilicity of the thioether group . Isotopic labeling (D5/D3) is unlikely to alter reactivity significantly, as deuteration minimally affects electronic properties.

Preparation Methods

Chemical Synthesis Approaches

Synthesis via Deuterated Precursors

  • Starting Materials: The synthesis begins with commercially available or custom-synthesized deuterated precursors, such as deuterated methyl iodide (CD3I) or deuterated methanol (CD3OD), which provide the methyl-D3 group.
  • Incorporation of Deuterium: The methyl group of methionine is introduced using these deuterated methyl sources in methylation reactions, typically involving nucleophilic substitution or methyl transfer reactions catalyzed by methyltransferases or chemical catalysts.
  • Deuteration at Carbon Skeleton: The deuteriums at positions 2,3,3,4,4 are introduced either by using deuterated starting amino acids or by exchange reactions under acidic or basic conditions that promote hydrogen-deuterium exchange at labile positions on the carbon backbone.

Biosynthetic Methods

  • Microbial or Enzymatic Synthesis: Some methods employ microbial fermentation or enzymatic synthesis in deuterium-enriched media (e.g., D2O-based cultures), allowing incorporation of deuterium into the amino acid backbone during biosynthesis.
  • Advantages: This approach can yield highly specific labeling patterns and is scalable for producing isotopically labeled amino acids for research and clinical applications.

Purification and Quality Control

  • After synthesis, the labeled L-methionine undergoes purification steps such as crystallization, chromatography (e.g., ion-exchange or reverse-phase), and lyophilization to achieve high chemical and isotopic purity.
  • Quality control involves analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the isotopic enrichment and chemical purity (typically >98%).

Analytical Validation and Research Findings

Research employing LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has validated the use of isotopically labeled L-methionine in metabolomics and clinical studies. These methods allow precise quantification and tracing of methionine metabolism, including methylation pathways involving S-adenosylmethionine (SAM) and homocysteine cycles.

  • Sample Preparation: For analytical purposes, samples containing L-methionine (2,3,3,4,4-D5; methyl-D3) are often prepared by protein precipitation using cold acetonitrile/methanol mixtures, followed by centrifugation and reconstitution in aqueous solvents optimized for chromatographic performance.
  • Internal Standards: The labeled methionine serves as an internal standard in quantitative assays, improving accuracy and reproducibility in LC-MS/MS quantification of methionine and related metabolites.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Conditions Advantages Limitations
Chemical Synthesis Incorporation of deuterium via deuterated methyl reagents and exchange reactions Deuterated methyl iodide (CD3I), deuterated solvents, methylation catalysts Precise labeling; scalable; high purity Requires specialized reagents; multi-step synthesis
Biosynthetic Synthesis Microbial or enzymatic incorporation in D2O-enriched media D2O media, microbial cultures, enzymatic pathways High specificity; natural stereochemistry More complex setup; longer timescale
Purification Chromatography, crystallization, lyophilization Ion-exchange chromatography, reverse-phase chromatography High purity; removal of impurities Requires optimization per batch
Analytical Validation LC-MS/MS, LC-HRMS for isotopic and chemical purity LC-MS/MS instrumentation, internal standards Accurate quantification; quality assurance Requires advanced instrumentation

Research Highlights on Preparation and Use

  • Studies have demonstrated that isotopically labeled L-methionine is critical for tracing methionine metabolism in cancer research, where methionine dependence is a metabolic vulnerability.
  • The labeled compound facilitates understanding of methylation processes involving SAM and phospholipid metabolism, with direct implications for lipid remodeling and cell membrane composition under metabolic stress.
  • Analytical methods using labeled methionine improve metabolomics workflows by providing robust internal standards for quantification in complex biological matrices.

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